1-Cbz-2-cyanopyrrolidine
Overview
Description
Benzyl 2-cyanopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₄N₂O₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-cyanopyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-cyanopyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of benzyl 2-cyanopyrrolidine-1-carboxylate may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Oxo derivatives of benzyl 2-cyanopyrrolidine-1-carboxylate.
Reduction: Benzyl 2-aminopyrrolidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-cyanopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring provides structural rigidity and can enhance binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-aminopyrrolidine-1-carboxylate
- Benzyl 2-oxopyrrolidine-1-carboxylate
- Benzyl 2-hydroxypyrrolidine-1-carboxylate
Uniqueness
Benzyl 2-cyanopyrrolidine-1-carboxylate is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives that may lack this functional group .
Properties
IUPAC Name |
benzyl 2-cyanopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGQGIWVNDVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564326 | |
Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119020-06-3 | |
Record name | Benzyl 2-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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